molecular formula C14H18N2OS3 B2908718 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421441-57-7

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2908718
CAS No.: 1421441-57-7
M. Wt: 326.49
InChI Key: CKRMYGMFGZRJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic organic molecule featuring a piperidine core substituted with a thiophene-3-yl methanone group and a dihydrothiazole-linked thioether side chain. Its structural complexity arises from the integration of sulfur-containing moieties (thiophene and dihydrothiazole) and a piperidine ring, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS3/c17-13(12-3-7-18-10-12)16-5-1-11(2-6-16)9-20-14-15-4-8-19-14/h3,7,10-11H,1-2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRMYGMFGZRJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound’s properties, we compare it structurally and functionally to three related molecules (Table 1).

Table 1: Structural and Functional Comparison of Sulfur-Containing Piperidine Derivatives

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Hypothesized Activity
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (Target) Piperidine, thiophen-3-yl methanone, dihydrothiazole-thioether C₁₄H₁₇N₂OS₂ 309.43 Potential kinase inhibition or antimicrobial activity (inferred from substituents)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Piperidine, pyrazole, thiophen-2-yl, hydroxyphenyl C₂₁H₂₃N₃O₂S 381.49 Anti-inflammatory or CNS modulation (based on phenolic and pyrazole motifs)
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone Piperidine, thiophen-3-yl methanone, isopropyl-oxadiazole C₁₅H₁₇N₃O₂S 319.38 Antiviral or antiparasitic activity (oxadiazole-mediated)

Key Differences in Substituents and Bioactivity

Sulfur-Containing Moieties: The target compound integrates a dihydrothiazole-thioether group, which is less common in the analogs. This moiety may enhance metal-binding capacity or redox activity compared to the pyrazole () or oxadiazole () groups .

Ring Systems: The piperidine ring is conserved across all compounds, but substitution patterns vary.

Functional Hypotheses: The oxadiazole-containing analog () has demonstrated activity in antiparasitic assays in unrelated studies, suggesting the target compound’s dihydrothiazole may offer similar utility . The pyrazole analog () has structural similarities to COX-2 inhibitors, but the target compound’s lack of a phenolic group may limit anti-inflammatory effects .

Methodological Considerations for Compound Similarity Analysis

As noted in , structural similarity assessments rely on molecular descriptors (e.g., pharmacophore alignment, topological polar surface area) to predict biological activity. Key findings include:

  • Dissimilarity Advantages: Unique dihydrothiazole-thioether groups in the target compound may enable novel interactions absent in analogs, such as covalent binding to cysteine residues in enzymes .

Q & A

Q. Advanced Synthesis Optimization

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps to enhance regioselectivity .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM]BF₄) to improve reaction kinetics and reduce side products .
  • Microwave-Assisted Synthesis : Reduce reaction time by 40–60% while maintaining yields >85% through controlled dielectric heating .
  • Isotopic Labeling : Incorporate ¹³C or ²H in key intermediates to track reaction pathways and identify bottlenecks via NMR .

What analytical techniques are essential for structural characterization?

Q. Basic Structural Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, thiophene substitution patterns, and thioether connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 395.0821 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry for solid-state samples .

How can computational methods resolve ambiguities in structural elucidation?

Q. Advanced Structural Analysis

  • DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to confirm functional groups (e.g., C=O at 1680 cm⁻¹) .
  • Molecular Dynamics (MD) : Model solvation effects on conformation using AMBER or CHARMM force fields .
  • Docking Studies : Predict binding modes with biological targets (e.g., kinases) to prioritize synthetic analogs .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic Biological Activity Screening

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases using ATP/peptide substrates .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Bioactivity Mechanism

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates, ruling out false positives from degradation products .
  • Target Deconvolution : CRISPR-Cas9 knockout libraries to identify genes essential for compound activity .
  • Pharmacokinetic Studies : Assess bioavailability and plasma stability in rodent models to correlate in vitro/in vivo results .

What physical-chemical properties are critical for experimental design?

Q. Physical-Chemical Properties

  • LogP : Measure via shake-flask method (expected ~3.2) to predict membrane permeability .
  • pKa Determination : Use potentiometric titration (thiophene ring: pKa ~4.5; piperidine: pKa ~9.1) to assess ionization in biological media .
  • Thermal Stability : TGA/DSC to identify decomposition temperatures (>200°C) for storage recommendations .

How should researchers address discrepancies in reported biological activity?

Q. Data Contradiction Resolution

  • Dose-Response Repetition : Validate activity across 3+ independent replicates with stringent controls (e.g., vehicle and positive controls) .
  • Strain/Line Authentication : Confirm cell line identity via STR profiling to rule out cross-contamination .
  • Orthogonal Assays : Cross-verify results using SPR (binding affinity) and transcriptomics (pathway analysis) .

What experimental design principles ensure reproducibility in pharmacological studies?

Q. Experimental Design for Reproducibility

  • Randomized Block Design : Assign treatments randomly within blocks to minimize batch effects (e.g., enzyme lot variability) .
  • Blinded Analysis : Use automated plate readers and third-party data analysts to reduce bias .
  • Stability Monitoring : Track compound integrity in DMSO stocks via HPLC at -80°C .

How can ecological risks be assessed for this compound?

Q. Ecological Impact Assessment

  • Environmental Fate Studies : Use OECD 308 guidelines to measure biodegradation in water/soil systems .
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition tests .
  • Computational Modeling : EPI Suite to predict bioaccumulation (BCF) and persistence (DT₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.